[(Penta-2,3-diene-2-sulfonyl)methyl]benzene
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Overview
Description
[(Penta-2,3-diene-2-sulfonyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a penta-2,3-diene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Penta-2,3-diene-2-sulfonyl)methyl]benzene typically involves the reaction of benzene with penta-2,3-diene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(Penta-2,3-diene-2-sulfonyl)methyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Addition Reactions: The diene moiety can participate in addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃, H₂SO₄).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of this compound.
Scientific Research Applications
[(Penta-2,3-diene-2-sulfonyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Penta-2,3-diene-2-sulfonyl)methyl]benzene involves its interaction with molecular targets through its sulfonyl and diene groups. The sulfonyl group can act as an electrophile, while the diene moiety can participate in cycloaddition reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
[(Penta-2,3-diene-2-sulfonyl)methyl]toluene: Similar structure but with a methyl group instead of a benzene ring.
[(Penta-2,3-diene-2-sulfonyl)methyl]phenol: Contains a hydroxyl group on the benzene ring.
[(Penta-2,3-diene-2-sulfonyl)methyl]aniline: Features an amino group on the benzene ring.
Properties
CAS No. |
61783-78-6 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-3-7-11(2)15(13,14)10-12-8-5-4-6-9-12/h3-6,8-9H,10H2,1-2H3 |
InChI Key |
NIZXMBZZYQNZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C(C)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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